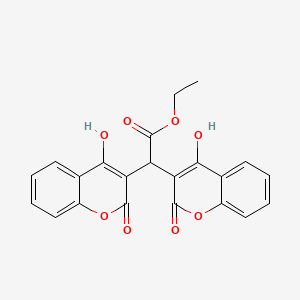

Rosuvastatin Allyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . It belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, so this reduces the amount of cholesterol in the blood .

Synthesis Analysis

A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, has been described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Molecular Structure Analysis

Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis, which reduces the production of mevalonic acid from HMG-CoA .Chemical Reactions Analysis

A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, is described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Physical And Chemical Properties Analysis

Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . Its high degree of liver selectivity results in high hepatic concentration leading to superior efficacy at lowering low-density lipoprotein cholesterol and triglycerides as well as improving high-density lipoprotein cholesterol compared to other statins .Mecanismo De Acción

Direcciones Futuras

Rosuvastatin is a statin medication used as a lipid-lowering agent . The FDA-approved indications are homozygous familial hypercholesterolemia, hyperlipidemia, mixed dyslipidemia, primary dysbetalipoproteinemia, hypertriglyceridemia, and prevention of cardiovascular disease . The non-FDA-approved uses are in non-cardioembolic stroke, secondary prevention in transient ischemic attack (TIA), and perioperative therapy for cardiac risk reduction in noncardiac surgeries .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin Allyl Ester involves the esterification of Rosuvastatin with Allyl alcohol in the presence of a catalyst.", "Starting Materials": [ "Rosuvastatin", "Allyl alcohol", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Rosuvastatin is dissolved in a suitable solvent (e.g. dichloromethane)", "Allyl alcohol is added to the solution along with the catalyst", "The reaction mixture is stirred at room temperature for a certain period of time (e.g. 24 hours)", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography to obtain Rosuvastatin Allyl Ester as a white solid" ] } | |

Número CAS |

1352945-05-1 |

Nombre del producto |

Rosuvastatin Allyl Ester |

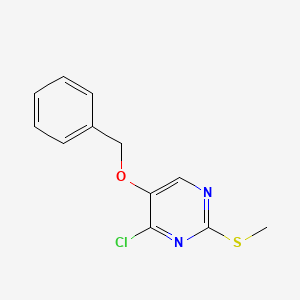

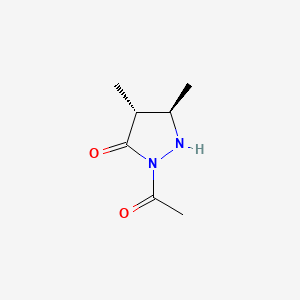

Fórmula molecular |

C25H32FN3O6S |

Peso molecular |

521.604 |

Nombre IUPAC |

prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1 |

Clave InChI |

VVWIFBRZEQPZRM-XICOBVEKSA-N |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Sinónimos |

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Allyl Ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)

![(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine](/img/structure/B590081.png)